molecular formula C8H17NO2S B3259797 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione CAS No. 32446-06-3

2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B3259797
CAS No.: 32446-06-3
M. Wt: 191.29 g/mol
InChI Key: WJOYPPBVAISSMP-UHFFFAOYSA-N
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Description

2-Tert-butyl-1λ⁶,2-thiazinane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a six-membered thiazinane ring with a sulfone group (1,1-dioxide) and a tert-butyl substituent at the 2-position. This structure imparts unique steric and electronic properties, making it relevant in medicinal chemistry, particularly in protease inhibition studies. The tert-butyl group enhances lipophilicity and may influence binding selectivity in enzyme active sites.

Properties

IUPAC Name

2-tert-butylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)9-6-4-5-7-12(9,10)11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOYPPBVAISSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione typically involves the reaction of tert-butylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted thiazinane compounds .

Scientific Research Applications

2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The thiazinane ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Molecular Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
2-Tert-butyl-1λ⁶,2-thiazinane-1,1-dione C₈H₁₅NO₂S 201.27 1.8 0.12
2-(Piperidin-4-yl)-1λ⁶,2-thiazinane-1,1-dione C₉H₁₈N₂O₂S 218.32 0.9 1.45
2-(4-Bromophenyl)-1λ⁶,2-thiazinane-1,1-dione C₁₀H₁₂BrNO₂S 290.18 2.5 0.05

Analysis:

  • Lipophilicity : The tert-butyl group increases logP (1.8) compared to piperidinyl (0.9), favoring membrane permeability but reducing solubility.
  • Aromatic vs. Aliphatic Substituents : Bromophenyl derivatives exhibit higher logP (2.5) and lower solubility, whereas piperidinyl analogues show improved aqueous solubility (1.45 mg/mL) due to hydrogen bonding .

Selectivity and Binding Interactions

In plasmepsin inhibition studies, the tert-butyl group’s steric bulk may reduce off-target interactions with human Cathepsin D (CatD) by occupying the S1′ pocket, which differs between Plm and CatD . In contrast, smaller substituents like pyrrolidinyl or phenyl may allow broader enzyme interactions, reducing selectivity.

Biological Activity

2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione is a sulfur-containing heterocyclic compound characterized by its unique thiazinane ring structure. Its molecular formula is C8H17NO2S, with a molecular weight of 191.29 g/mol. This compound has garnered attention for its potential biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Synthetic Routes

The synthesis of this compound typically involves the reaction of tert-butylamine with sulfur dioxide in the presence of an oxidizing agent. Common solvents used in the synthesis include dichloromethane and acetonitrile, with reactions generally conducted at room temperature or slightly elevated temperatures.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Reduction reactions can revert sulfone groups to sulfides.
  • Substitution : The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Comparison with Similar Compounds

Compound NameStructureKey Differences
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dioxideDioxide StructureContains a different substituent at the sulfur atom
2-Tert-butyl-1lambda6,2-thiazinane-1,1-sulfideSulfide StructureContains a sulfide group instead of a sulfone
2-Tert-butyl-1lambda6,2-thiazinane-1,1-sulfoxideSulfoxide StructureContains a sulfoxide group instead of a sulfone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiazinane ring structure is crucial for its binding affinity and specificity. Research indicates that this compound may act as both an inhibitor and activator of specific biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases.
  • Pharmaceutical Applications : Ongoing research aims to explore its utility as a pharmaceutical intermediate in drug development. Preliminary findings suggest that derivatives of this compound may possess enhanced therapeutic effects compared to the parent structure.

Toxicity and Safety Profile

While promising in terms of biological activity, detailed toxicity studies are necessary to fully understand the safety profile of this compound. Current data suggests moderate toxicity levels; however, comprehensive toxicological assessments are essential for evaluating its potential use in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione
Reactant of Route 2
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione

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